molecular formula C20H22ClFN2O3S B11229101 N-(3-chloro-4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11229101
M. Wt: 424.9 g/mol
InChI Key: XUTOQTMWQZIMST-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents such as carboxylic acids or their derivatives.

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring are introduced through halogenation reactions, using reagents like chlorine and fluorine sources.

    Methanesulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-5-2-3-6-16(14)13-28(26,27)24-10-4-7-15(12-24)20(25)23-17-8-9-19(22)18(21)11-17/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3,(H,23,25)

InChI Key

XUTOQTMWQZIMST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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